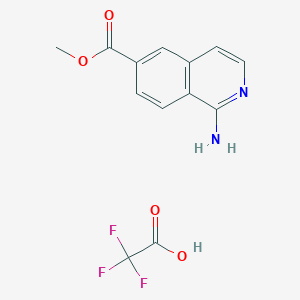

Methyl 1-aminoisoquinoline-6-carboxylate 2,2,2-trifluoroacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

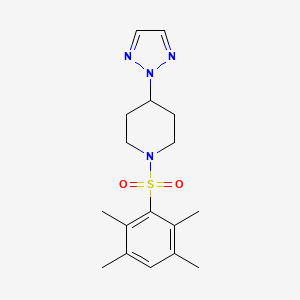

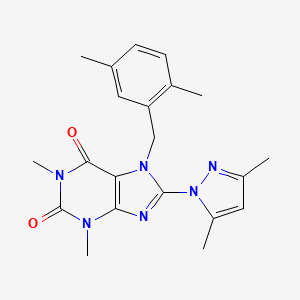

Methyl 1-aminoisoquinoline-6-carboxylate 2,2,2-trifluoroacetate is a chemical compound that has been used in scientific research applications for many years. This compound is also known as MAQ and is a derivative of isoquinoline. It has been studied extensively due to its potential therapeutic properties.

Scientific Research Applications

Synthesis Techniques and Intermediates

One of the notable applications of derivatives closely related to Methyl 1-aminoisoquinoline-6-carboxylate 2,2,2-trifluoroacetate involves their use in synthesis techniques, particularly in the context of Heck reactions and the synthesis of complex heterocyclic compounds. For instance, the cyclization of methyl 2-(2,2,2-trifluoroacetylamino)acrylate arylation product using methyl 4,6-dichloro-2-iodobenzoate leads to the formation of 1-methoxyisoquinoline-3-carboxylic acid ester, showcasing a route for synthesizing isoquinoline derivatives through a Heck reaction framework (A. Ture, K. Rubina, E. Rozhkov, V. Kauss, 2011). This method emphasizes the role of trifluoroacetyl groups in facilitating complex cyclization reactions, which could potentially include the synthesis of compounds similar to this compound.

Antitumor and Antineoplastic Activity

Isoquinoline derivatives also exhibit significant potential in antitumor and antineoplastic applications. A comprehensive study synthesizing various substituted isoquinoline-1-carboxaldehyde thiosemicarbazones demonstrated pronounced antineoplastic activity in mice bearing the L1210 leukemia, suggesting that modifications on the isoquinoline structure, potentially including derivatives like this compound, could yield potent antitumor agents (M. Liu, T. Lin, P. Penketh, A. Sartorelli, 1995).

Chemical Modifications and DNA Interaction

In another aspect, the isoquinoline scaffold serves as a foundation for developing DNA intercalators and topoisomerase inhibitors. Notably, indenoisoquinolines, compounds structurally related to isoquinoline derivatives, have shown to overcome limitations of camptothecins, indicating that modifications on the isoquinoline core, such as those in this compound, could offer new pathways for cancer treatment by targeting DNA topoisomerases with enhanced efficacy and possibly reduced side effects (Smitha Antony et al., 2006).

properties

IUPAC Name |

methyl 1-aminoisoquinoline-6-carboxylate;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2.C2HF3O2/c1-15-11(14)8-2-3-9-7(6-8)4-5-13-10(9)12;3-2(4,5)1(6)7/h2-6H,1H3,(H2,12,13);(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKPNOINFWJEJFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C(=NC=C2)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F3N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50857465 |

Source

|

| Record name | Trifluoroacetic acid--methyl 1-aminoisoquinoline-6-carboxylate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50857465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1256787-46-8 |

Source

|

| Record name | Trifluoroacetic acid--methyl 1-aminoisoquinoline-6-carboxylate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50857465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,2S,4S)-Rel-7-Benzyl-7-azabicyclo-[2.2.1]heptan-2-ol](/img/structure/B2934443.png)

![Ethyl 2-[2-[2-(1,3-dioxoisoindol-2-yl)acetyl]imino-6-methyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2934446.png)

![4-Chloro-1,2-dihydrospiro[indole-3,4'-oxane]](/img/structure/B2934449.png)

![N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2934463.png)

![N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2934465.png)